Mogroside IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

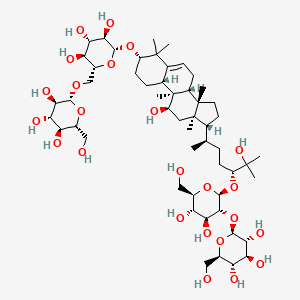

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C54H92O24 and its molecular weight is 1125.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Production de Siamenoside I et de Mogroside IV

Le this compound est utilisé dans la production de Siamenoside I, un composé au goût sucré. Le processus de production implique l'utilisation d'enzymes immobilisées dans un bioréacteur continu {svg_1}. Le processus d'immobilisation de la β-glucosidase a présenté la meilleure activité relative avec une concentration de glutaraldéhyde (GA) de 1,5 %, un temps d'activation du support de 1 h et un temps de liaison de l'enzyme de 12 h {svg_2}.

Accumulation de Mogrosides Sucrés

Le this compound joue un rôle important dans l'accumulation de mogrosides sucrés dans les fruits de Siraitia grosvenorii {svg_3}. Le contrôle de la température et des conditions catalytiques associées peut activer la UGT94-289-3 et favoriser l'accumulation de mogrosides sucrés {svg_4}.

Amélioration de la Qualité des Fruits

Le processus de post-maturation des fruits peut catalyser la glycosylation du mogroside IIE et III au goût amer pour former des mogrosides sucrés contenant quatre à six unités de glucose {svg_5}. Ce processus améliore la qualité des fruits de Siraitia grosvenorii {svg_6}.

Ingénierie Métabolique dans les Plantes

Le this compound est impliqué dans l'ingénierie métabolique des plantes. Une voie de biosynthèse des mogrosides a été mise en place dans le tabac et l'Arabidopsis {svg_7}.

Analyse Biochimique

Biochemical Properties

Mogroside IV, like other mogrosides, consists of a mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The structure of this compound allows it to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown that β-glucosidase can be used to produce this compound .

Cellular Effects

This compound has been shown to exert numerous functions at the cellular level, including antioxidation, anti-inflammatory, and blood glucose modulation effects . These effects are likely due to its interactions with various cellular signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. For example, it can bind to enzymes such as β-glucosidase, influencing their activity . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the use of a continuous bioreactor with immobilized enzymes has been shown to control the production of this compound . This suggests that this compound is stable and does not degrade significantly over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is produced through the action of β-glucosidase on certain substrates . This suggests that this compound could interact with other enzymes and cofactors in these pathways .

Propriétés

Numéro CAS |

89590-95-4 |

|---|---|

Formule moléculaire |

C54H92O24 |

Poids moléculaire |

1125.3 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,11R,13R,14S,17R)-17-[(5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22?,23-,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1 |

Clé InChI |

WRPAFPPCKSYACJ-ZBYJYCAASA-N |

SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

SMILES isomérique |

CC(CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |

SMILES canonique |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Synonymes |

Mogroside IV E |

Origine du produit |

United States |

Q1: What are the potential anti-cancer mechanisms of Mogroside IVe?

A1: Studies suggest that Mogroside IVe exerts anti-cancer effects through multiple mechanisms. In both colorectal and throat cancer models, Mogroside IVe demonstrated dose-dependent inhibition of cancer cell proliferation. [] This effect was linked to the upregulation of the tumor suppressor protein p53 and the downregulation of matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2. [] Additionally, in a mouse model of liver fibrosis, Mogroside IVe was shown to attenuate the condition and inhibit hepatic stellate cell (HSC) activation by downregulating TLR4-mediated pathways. []

Q2: Is there any evidence of Mogroside IVe impacting blood glucose levels?

A2: Yes, research indicates that Mogroside IVe, along with other triterpene glycosides from Siraitia grosvenorii, can inhibit rat intestinal maltase. [] This inhibition leads to a suppressed rise in blood glucose levels after the oral administration of maltose in rats. [] Mogroside V exhibited the strongest inhibitory effect among the tested compounds. []

Q3: How does the sweetness of Siamenoside I, another compound found in Siraitia grosvenorii, compare to other cucurbitane glycosides?

A3: Siamenoside I stands out as the sweetest compound among the identified cucurbitane glycosides from Siraitia grosvenorii. [] Its sweetness, relative to sucrose, is estimated to be 563 times greater. []

Q4: Can Mogroside IVe protect against oxidative stress?

A4: Research suggests that Mogroside IVe possesses antioxidant properties. A study demonstrated that both a Siraitia grosvenorii extract and purified 11-Oxo-Mogroside V effectively inhibited both copper-mediated and human umbilical vein endothelial cell (HUVEC)-mediated LDL oxidation in a dose-dependent manner. [] This antioxidant activity suggests a potential role in reducing the atherogenic potential of LDL. []

Q5: What is the impact of different drying methods on the content of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit?

A5: Studies comparing vacuum drying to traditional drying methods revealed that vacuum drying resulted in a significantly higher yield of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit. [] This finding suggests that vacuum drying is a more suitable processing method for preserving these bioactive compounds. []

Q6: What is the chemical structure of Mogroside IVe?

A6: While a specific molecular formula and weight for Mogroside IVe weren't provided in the provided abstracts, it is classified as a cucurbitane triterpene glycoside. [, ] Its structure is characterized by a cucurbitane skeleton with attached glucose moieties. Further research is needed to elucidate the complete structural characterization of Mogroside IVe, including spectroscopic data.

Q7: How does the maturity stage of Siraitia grosvenorii fruit affect the content of Mogroside IVe and other mogrosides?

A7: The content of Mogroside IVe and other mogrosides in Siraitia grosvenorii fruit changes dynamically during fruit maturation. [] Mogroside IIe dominates at the early stage, converting to Mogroside III between 15 to 45 days post-pollination. [] Subsequently, rapid glycosylation leads to a predominance of Mogroside V after 60 days. [] Highly glycosylated mogrosides, including Mogroside V and Siamenoside I, accumulate and stabilize from 75 to 90 days, contributing to a desirable taste profile. [] This suggests that harvesting after 75 days might be optimal for maximizing the yield of these specific compounds. []

Q8: What analytical techniques are commonly used to quantify Mogroside IVe in Siraitia grosvenorii fruit and its extracts?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely employed for analyzing Mogroside IVe and other mogrosides in Siraitia grosvenorii. [, ] Researchers often utilize ultraviolet (UV) detection at a wavelength of 203 nm or 210 nm. [, ] Additionally, more sophisticated methods like HPLC coupled with triple quadrupole mass spectrometry (LC-MS/MS) and HPLC/ESI/MS2 offer enhanced sensitivity and selectivity for both qualitative and quantitative analysis. [, ]

Q9: Are there specific challenges related to the extraction and purification of Mogroside IVe from Siraitia grosvenorii?

A9: While the provided abstracts do not elaborate on specific challenges related to Mogroside IVe extraction and purification, one study highlights the presence of agrochemicals in Siraitia grosvenorii extracts. [] This contamination necessitates the development of efficient purification methods to selectively remove agrochemicals while maximizing the yield of desired mogrosides, including Mogroside IVe. [] The study suggests using activated carbon with specific properties for this purpose. []

Q10: What are the potential applications of Mogroside IVe in the pharmaceutical and cosmetic industries?

A10: The research highlights the potential of Mogroside IVe and other Siraitia grosvenorii extracts for various applications:

- Anti-wrinkle agent: Mogroside IVe is suggested as a potential ingredient in cosmetic and pharmaceutical formulations for preventing and treating skin aging, including wrinkles and fine lines. []

- Sweetener: Siraitia grosvenorii extracts, rich in mogrosides like Mogroside IVe and Siamenoside I, are recognized as natural sweeteners due to their high sweetness intensity. [] These extracts can be incorporated into various food and beverage products as a healthier alternative to sugar. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.